(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methanamine
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Overview
Description
(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methanamine is an organic compound with the molecular formula C14H11ClF3N It is characterized by the presence of a chlorophenyl group and a trifluoromethylphenyl group attached to a methanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methanamine typically involves the reaction of 4-chlorobenzaldehyde with 2-(trifluoromethyl)benzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction is conducted in a suitable solvent like methanol or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl and trifluoromethyl groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)-[2-(trifluoromethyl)phenyl]methanol: Similar structure but with a hydroxyl group instead of an amine group.
(4-Chlorophenyl)-[2-(trifluoromethyl)phenyl]methane: Lacks the amine group, making it less reactive in certain chemical reactions.
(4-Chlorophenyl)-[2-(trifluoromethyl)phenyl]methanone: Contains a carbonyl group, leading to different reactivity and applications.
Uniqueness
(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methanamine is unique due to the presence of both chlorophenyl and trifluoromethylphenyl groups, which impart distinct chemical properties and reactivity. Its amine group also allows for a wide range of chemical modifications and applications in various fields.
Properties
CAS No. |
1019355-73-7 |
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Molecular Formula |
C14H11ClF3N |
Molecular Weight |
285.69 |
IUPAC Name |
(4-chlorophenyl)-[2-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C14H11ClF3N/c15-10-7-5-9(6-8-10)13(19)11-3-1-2-4-12(11)14(16,17)18/h1-8,13H,19H2 |
InChI Key |
NEIJJYCDOZLQTH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)N)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)N)C(F)(F)F |
Origin of Product |
United States |
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